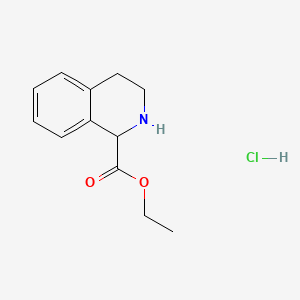

Chlorhydrate d'éthyl 1,2,3,4-tétrahydroisoquinoléine-1-carboxylate

Vue d'ensemble

Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl ester group and a hydrochloride salt. It is widely used in various fields of scientific research due to its versatile chemical properties and potential biological activities.

Applications De Recherche Scientifique

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for various alkaloids.

Mécanisme D'action

Target of Action

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to be an important structural motif of various natural products and therapeutic lead compounds . .

Mode of Action

It’s known that thiq derivatives can exert diverse biological activities . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Thiq derivatives are known to have broad applications in asymmetric catalysis , suggesting they may influence a variety of biochemical pathways.

Result of Action

Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride typically involves the Pomeranz–Fritsch–Bobbitt cyclization, a classical method for constructing the tetrahydroisoquinoline core. This method involves the reaction of an aromatic aldehyde with an amine under acidic conditions to form the desired tetrahydroisoquinoline structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These reactions often utilize transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H₂O₂, TBHP), reducing agents (LiAlH₄, NaBH₄), and various nucleophiles. Reaction conditions often involve the use of solvents such as methanol, ethanol, or dichloromethane, and may require specific temperatures and pH levels to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted tetrahydroisoquinoline derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include:

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the ethyl ester group.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the nitrogen atom, known for its neuroprotective properties.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at positions 6 and 7, used in various synthetic applications.

Uniqueness

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is unique due to its ethyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and for studying various biological activities .

Activité Biologique

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (THIQ) is a compound that belongs to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is characterized by its unique structure that includes an ethyl ester group and a hydrochloride salt. It is used extensively in scientific research due to its potential therapeutic applications and versatile chemical properties.

Targeted Biological Pathways:

- Neuroprotective Effects: THIQ derivatives are known for their neuroprotective properties. They interact with neurotransmitter systems and have been shown to exhibit antidepressant-like effects and anti-addictive properties .

- Antimicrobial Activity: Certain THIQ derivatives demonstrate significant activity against various pathogens, including bacteria and viruses. This makes them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Properties: Research indicates that THIQ compounds can modulate inflammatory pathways, suggesting their use in treating inflammatory diseases .

Biological Activities

The following table summarizes the key biological activities associated with Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride:

Neuroprotective Effects

A study highlighted the neuroprotective effects of THIQ derivatives in models of Parkinson's disease. The compounds were found to inhibit neurodegeneration and improve motor function in treated animals. This suggests a potential application in neurodegenerative disorders .

Antimicrobial Activity

Research conducted on various THIQ derivatives demonstrated their efficacy against New Delhi metallo-β-lactamase-producing bacteria. These findings indicate the potential for developing new antibiotics based on the THIQ scaffold .

Anti-inflammatory Properties

In vitro studies revealed that THIQ compounds could significantly reduce pro-inflammatory cytokine production in macrophages. This suggests their utility in treating conditions characterized by excessive inflammation .

Propriétés

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLJUGFKJBKGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=CC=CC=C2CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661386 | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-33-1 | |

| Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103733-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103733-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.